1-(7-Ethylbenzofuran-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Ethylbenzofuran-2-yl)butan-1-amine is an organic compound with the molecular formula C14H19NO. This compound features a benzofuran ring substituted with an ethyl group at the 7th position and a butan-1-amine chain at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(7-Ethylbenzofuran-2-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of a suitable precursor, such as 7-ethylbenzofuran-2-carbaldehyde, with butan-1-amine in the presence of a reducing agent like sodium cyanoborohydride . Another method involves the nucleophilic substitution of a halogenated benzofuran derivative with butan-1-amine under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-Ethylbenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-Ethylbenzofuran-2-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Wirkmechanismus
The mechanism of action of 1-(7-Ethylbenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Butan-1-amine: A primary aliphatic amine with similar structural features but lacking the benzofuran ring.
7-Ethylbenzofuran: A benzofuran derivative with an ethyl group but without the amine chain.
Uniqueness: 1-(7-Ethylbenzofuran-2-yl)butan-1-amine is unique due to its combination of a benzofuran ring and a butan-1-amine chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H19NO |
---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-(7-ethyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C14H19NO/c1-3-6-12(15)13-9-11-8-5-7-10(4-2)14(11)16-13/h5,7-9,12H,3-4,6,15H2,1-2H3 |
InChI-Schlüssel |
CWAOUXRJSTZGPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC2=C(O1)C(=CC=C2)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.